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Compound of Interest

Compound Name: VUF10460

Cat. No.: B1663847 Get Quote

VUF10460: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of VUF10460, a non-imidazole

agonist of the histamine H4 receptor. This document consolidates key chemical properties,

pharmacological data, and detailed experimental protocols relevant to the study of this

compound and its interaction with the H4 receptor.

Core Chemical Properties
VUF10460, with the CAS number 1028327-66-3, is chemically identified as 4-(4-methyl-1-

piperazinyl)-6-phenyl-2-pyrimidinamine.[1][2] It is a crystalline solid with a molecular formula of

C₁₅H₁₉N₅ and a molecular weight of approximately 269.34 g/mol .[1][2][3][4][5] The compound

is soluble in DMSO and 0.1N HCl.[1][4][5] For long-term storage, it is recommended to keep

the compound at -20°C.[4]
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Property Value References

CAS Number 1028327-66-3 [1][2][3][4]

IUPAC Name
4-(4-methyl-1-piperazinyl)-6-

phenyl-2-pyrimidinamine
[1][2]

Molecular Formula C₁₅H₁₉N₅ [1][2][3][4][5]

Molecular Weight 269.34 g/mol [3][4][5]

Appearance Crystalline solid [1][2]

Purity ≥98% [1][2][4]

Solubility
Soluble in DMSO and 0.1N

HCl
[1][4][5]

Storage Store at -20°C [4]

Pharmacological Profile
VUF10460 is a potent and selective agonist for the histamine H4 receptor.[4][5][6] It exhibits

high affinity for both human and rat H4 receptors. The binding affinity (pKi) for the rat H4

receptor is 7.46.[7][8] For the human H4 receptor, the pKi has been reported as 8.22, with a Ki

of 5.01 nM.[4][9] The compound displays approximately 50-fold selectivity for the rat H4

receptor over the rat H3 receptor, with pKi values of 7.46 and 5.75, respectively.[4][7]

Receptor
Species

Receptor
Subtype

pKi Ki (nM) References

Rat H4 7.46 34.67 [1][4][7]

Rat H3 5.75 1778.28 [1][4][7]

Human H4 8.22 5.01 [4][9]

Histamine H4 Receptor Signaling Pathway
The histamine H4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the

Gαi/o subunit.[10] Activation of the H4 receptor by an agonist like VUF10460 initiates a
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signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in

intracellular cyclic AMP (cAMP) levels.[3] The βγ subunits of the G protein can also modulate

downstream effectors, including phospholipase C (PLC), leading to actin polymerization and

chemotaxis.[5] Furthermore, H4 receptor activation can induce intracellular calcium

mobilization and activate the MAPK/ERK signaling pathway.[7][8]

VUF10460 Histamine H4 Receptor
(GPCR)

Agonist Binding
Gαi/oβγ

Activation

Adenylyl Cyclaseαi/o Inhibition

Phospholipase C
βγ Activation

MAPK/ERK Pathway
Activation

cAMP ↓

Cellular Response
(e.g., Chemotaxis,
Cytokine Release)

Ca²⁺ Mobilization ↑

Click to download full resolution via product page

Caption: Histamine H4 Receptor Signaling Pathway.

Experimental Protocols
The following sections outline generalized protocols for key in vitro assays used to characterize

the activity of VUF10460 at the histamine H4 receptor.

Radioligand Binding Assay
This assay is used to determine the binding affinity of VUF10460 to the histamine H4 receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of VUF10460.

Materials:

Membrane preparations from cells expressing the histamine H4 receptor.

Radioligand (e.g., [³H]-Histamine or another suitable H4 receptor radioligand).
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VUF10460.

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).

Wash Buffer (ice-cold).

96-well plates.

Glass fiber filters.

Scintillation cocktail.

Scintillation counter.

Procedure:

To each well of a 96-well plate, add the membrane preparation, a fixed concentration of

the radioligand, and varying concentrations of VUF10460 (or buffer for total binding, and a

saturating concentration of a non-labeled ligand for non-specific binding).

Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach

equilibrium (e.g., 60 minutes).

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

Dry the filters and add scintillation cocktail.

Quantify the radioactivity bound to the filters using a scintillation counter.

Calculate specific binding by subtracting non-specific binding from total binding.

Determine the IC₅₀ value from the competition curve and calculate the Ki value using the

Cheng-Prusoff equation.
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Caption: Radioligand Binding Assay Workflow.
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GTPγS Binding Assay
This functional assay measures the activation of G proteins following agonist binding to the H4

receptor.

Objective: To determine the potency (EC₅₀) and efficacy (Emax) of VUF10460 in activating G

proteins.

Materials:

Membrane preparations from cells expressing the histamine H4 receptor.

[³⁵S]GTPγS.

GDP.

VUF10460.

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

96-well plates.

Filtration apparatus or SPA beads.

Scintillation counter.

Procedure:

Pre-incubate the membranes with VUF10460 at various concentrations in the assay buffer

containing GDP.

Initiate the reaction by adding [³⁵S]GTPγS.

Incubate at 30°C for a defined period (e.g., 60 minutes).

Terminate the reaction by rapid filtration or by adding stop solution if using SPA beads.

Measure the amount of [³⁵S]GTPγS bound to the G proteins by scintillation counting.
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Plot the specific binding of [³⁵S]GTPγS against the concentration of VUF10460 to

determine EC₅₀ and Emax values.

Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration upon H4 receptor

activation.

Objective: To assess the ability of VUF10460 to induce calcium signaling.

Materials:

Cells expressing the histamine H4 receptor.

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

VUF10460.

Assay Buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

96-well black, clear-bottom plates.

Fluorescence plate reader with injection capabilities.

Procedure:

Seed cells in the 96-well plates and allow them to attach overnight.

Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

Wash the cells to remove excess dye.

Measure the baseline fluorescence.

Inject VUF10460 at various concentrations into the wells and immediately start recording

the fluorescence signal over time.

Determine the peak fluorescence intensity for each concentration of VUF10460.
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Plot the change in fluorescence against the concentration of VUF10460 to determine the

EC₅₀.

Mast Cell Degranulation Assay
This assay evaluates the effect of VUF10460 on the release of inflammatory mediators from

mast cells.

Objective: To determine if VUF10460 induces mast cell degranulation.

Materials:

Mast cell line (e.g., HMC-1 or LAD-2) or bone marrow-derived mast cells.

VUF10460.

Reagents to measure a marker of degranulation (e.g., β-hexosaminidase or histamine).

Assay Buffer.

Procedure:

Incubate the mast cells with various concentrations of VUF10460 for a specified time.

Centrifuge the cells to pellet them and collect the supernatant.

Measure the amount of the degranulation marker (e.g., β-hexosaminidase activity) in the

supernatant.

Lyse the cell pellet to determine the total amount of the marker.

Calculate the percentage of degranulation as the amount of marker in the supernatant

divided by the total amount of marker.

This guide provides a foundational understanding of VUF10460 for its application in research

and drug development. For specific experimental setups, it is recommended to consult the

primary literature for detailed protocols and optimization parameters.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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